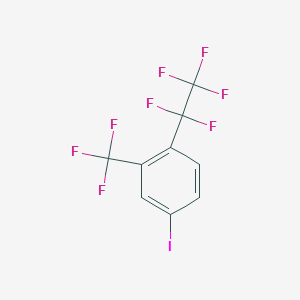

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene

Description

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene is a fluorinated aromatic compound characterized by three distinct substituents on a benzene ring:

- Position 1: A pentafluoroethyl group (-C₂F₅), a highly electronegative and bulky substituent.

- Position 2: A trifluoromethyl group (-CF₃), another strong electron-withdrawing group.

- Position 4: An iodine atom, a heavy halogen with notable leaving-group capabilities.

Molecular Formula: C₉H₃F₈I

Molecular Weight: ~390 g/mol (calculated).

The iodine atom at position 4 offers a reactive site for further functionalization via cross-coupling reactions, while the fluorinated groups contribute to thermal stability and lipophilicity .

Properties

Molecular Formula |

C9H3F8I |

|---|---|

Molecular Weight |

390.01 g/mol |

IUPAC Name |

4-iodo-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H3F8I/c10-7(11,9(15,16)17)5-2-1-4(18)3-6(5)8(12,13)14/h1-3H |

InChI Key |

KZPPNKYCNLAWJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene typically involves the introduction of iodine, pentafluoroethyl, and trifluoromethyl groups onto a benzene ring. One common method involves the use of halogenation reactions, where iodine is introduced to the benzene ring under controlled conditions. The pentafluoroethyl and trifluoromethyl groups can be added through nucleophilic substitution reactions using appropriate reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and substitution reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove the iodine or fluorine atoms.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorinated compounds for biological studies.

Medicine: Investigated for its potential use in drug development and diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its iodine, pentafluoroethyl, and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which allow the compound to modify other chemical structures.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Findings

Substituent Effects on Reactivity: The pentafluoroethyl group (-C₂F₅) in the target compound is significantly more electron-withdrawing and sterically bulky than the methyl group (-CH₃) in ’s analog. However, steric hindrance from -C₂F₅ may slow reaction kinetics compared to the methyl analog . The iodine atom in the target compound and ’s analog serves as a superior leaving group compared to the azide (-N₃) and bromine (-Br) in ’s compound. This makes the target compound more suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Physical and Chemical Properties: Molecular Weight and Stability: The target compound’s higher molecular weight (390 g/mol vs. 286–299 g/mol for analogs) correlates with increased van der Waals forces, suggesting a higher boiling point and lower volatility. Fluorine content also improves thermal and oxidative stability .

Applications :

- Target Compound : Likely used in high-value sectors (e.g., fluorine-rich pharmaceuticals or specialty materials) due to its complex fluorination.

- Methyl Analog () : Simpler structure favors cost-effective synthesis for bulk intermediates.

- Azido-Bromo Analog () : Azide functionality enables click chemistry applications, though safety concerns limit scalability .

Biological Activity

4-Iodo-1-pentafluoroethyl-2-trifluoromethylbenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of multiple fluorine atoms in its structure enhances lipophilicity, which can influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

This compound exhibits significant hydrophobic characteristics due to the presence of fluorine atoms. These properties can affect its solubility and permeability in biological membranes, making it an interesting candidate for drug development.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H3F8I |

| Molecular Weight | 392.02 g/mol |

| Melting Point | Not available |

| Solubility | Low in water; soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of iodine and fluorine may enhance its reactivity with nucleophiles, potentially leading to the formation of covalent bonds with proteins or nucleic acids.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Cell Signaling: It could interfere with signaling pathways by altering receptor interactions or downstream effects.

- Antimicrobial Activity: Preliminary studies suggest that fluorinated compounds can exhibit antibacterial properties, which may extend to this compound.

Table 2: Summary of Biological Activities

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.